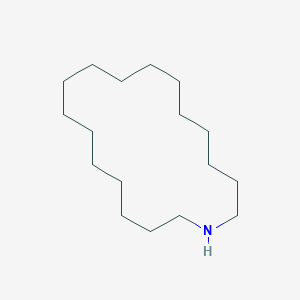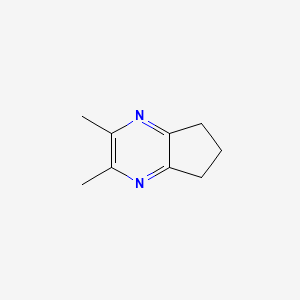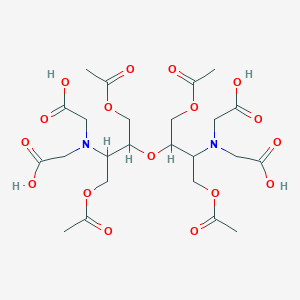
Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N',N'-tetraacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is a complex organic compound known for its chelating properties. It is widely used in various scientific fields due to its ability to bind metal ions, particularly calcium and magnesium. This compound is essential in biochemical research, molecular biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid involves multiple steps. The primary method includes the reaction of ethylene glycol bis(2-aminoethyl ether) with acetic anhydride in the presence of a catalyst. The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, particularly calcium and magnesium.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of its constituent acids and alcohols
Common Reagents and Conditions
Chelation: Common reagents include calcium chloride and magnesium sulfate. The reaction typically occurs at neutral pH and room temperature.
Hydrolysis: Acidic or basic conditions are required, with reagents such as hydrochloric acid or sodium hydroxide
Major Products Formed
Chelation: The major products are stable metal complexes.
Hydrolysis: The major products include acetic acid, ethylene glycol, and aminoethyl ether derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is used as a chelating agent to study metal ion interactions and to prepare metal ion buffers .
Biology
In biological research, it is used to control calcium ion concentrations in cell cultures and to study calcium-dependent processes such as muscle contraction and neurotransmitter release .
Medicine
In medicine, this compound is used in diagnostic assays and as a component in certain pharmaceutical formulations to enhance stability and efficacy .
Industry
Industrially, it is used in water treatment processes to remove metal ions and in the production of high-purity chemicals .
Mécanisme D'action
The primary mechanism of action of Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is its ability to chelate metal ions. It binds to metal ions through its multiple carboxylate and ether groups, forming stable complexes. This chelation process is crucial in various biochemical and industrial applications where metal ion control is necessary .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethylene glycol bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid (EGTA)
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
Uniqueness
Tetraacetoxymethyl bis(2-aminoethyl)ether N,N,N’,N’-tetraacetic acid is unique due to its specific structure that provides enhanced chelation properties, particularly for calcium and magnesium ions. Its acetoxymethyl groups offer additional stability and solubility compared to other chelating agents .
Propriétés
Formule moléculaire |
C24H36N2O17 |
|---|---|
Poids moléculaire |
624.5 g/mol |
Nom IUPAC |
2-[carboxymethyl-[1,4-diacetyloxy-3-[1,4-diacetyloxy-3-[bis(carboxymethyl)amino]butan-2-yl]oxybutan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C24H36N2O17/c1-13(27)39-9-17(25(5-21(31)32)6-22(33)34)19(11-41-15(3)29)43-20(12-42-16(4)30)18(10-40-14(2)28)26(7-23(35)36)8-24(37)38/h17-20H,5-12H2,1-4H3,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
Clé InChI |
HGKUHLMRFLRLTN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C(COC(=O)C)OC(COC(=O)C)C(COC(=O)C)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


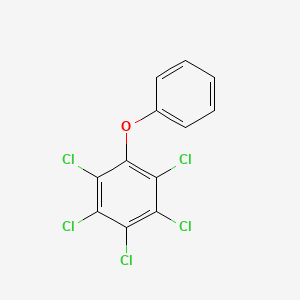
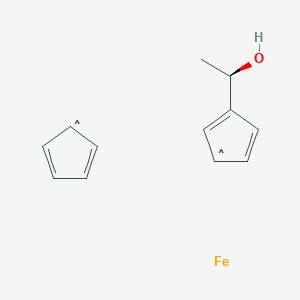
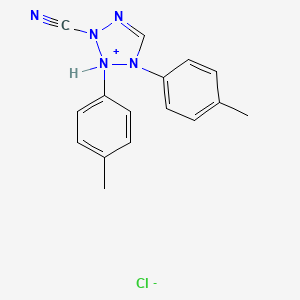
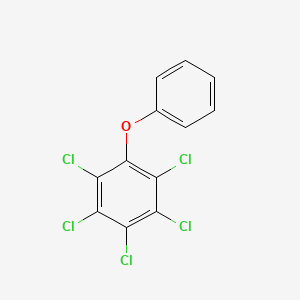

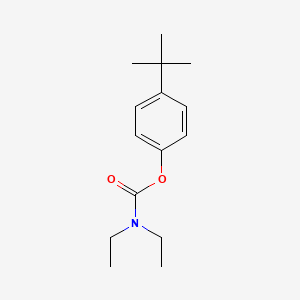
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
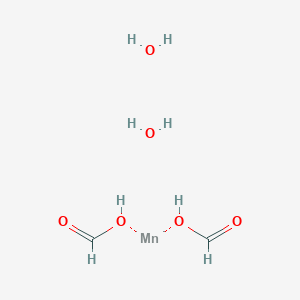
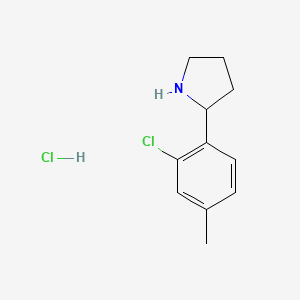
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
